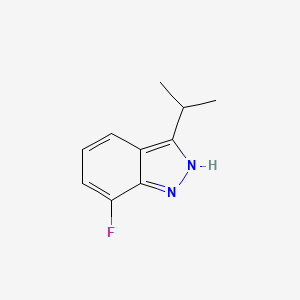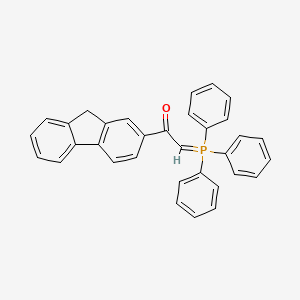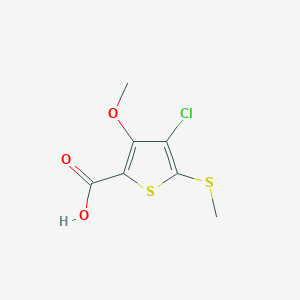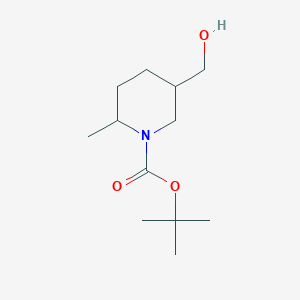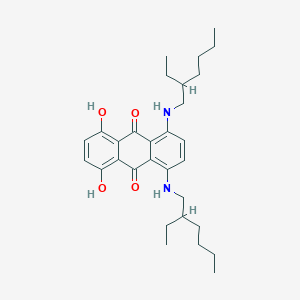
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its two ethylhexylamine groups attached to the anthraquinone core, which is further substituted with hydroxyl groups at positions 5 and 8. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Amination: The hydroxyl groups at positions 1 and 4 are substituted with 2-ethylhexylamine through a nucleophilic substitution reaction. This step requires a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Purification: The crude product is purified by recrystallization from a solvent mixture, such as water and ethanol, to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amination reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Purification and Isolation: Industrial purification techniques, such as column chromatography and crystallization, are used to isolate the final product.
化学反応の分析
Types of Reactions
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a redox-active molecule in organic redox flow batteries due to its multiple oxidation states.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it suitable for applications in energy storage systems like redox flow batteries . The molecular targets and pathways involved include electron transfer processes and interactions with redox-active species.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the ethylhexylamine groups.
1,4-Dihydroxyanthraquinone: Lacks the amino groups and has only hydroxyl groups.
1,4-Bis((2-methoxyethyl)amino)anthraquinone: Similar structure with different alkylamine groups.
Uniqueness
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct redox properties and solubility characteristics. This makes it particularly suitable for applications in redox flow batteries and other energy storage systems .
特性
CAS番号 |
295800-70-3 |
|---|---|
分子式 |
C30H42N2O4 |
分子量 |
494.7 g/mol |
IUPAC名 |
1,4-bis(2-ethylhexylamino)-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O4/c1-5-9-11-19(7-3)17-31-21-13-14-22(32-18-20(8-4)12-10-6-2)26-25(21)29(35)27-23(33)15-16-24(34)28(27)30(26)36/h13-16,19-20,31-34H,5-12,17-18H2,1-4H3 |
InChIキー |
HJPZLFBZKDXVOA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCC(CC)CCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


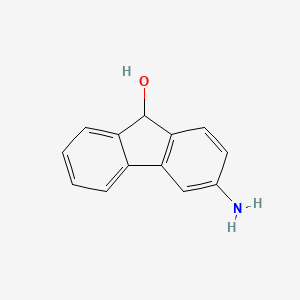
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)
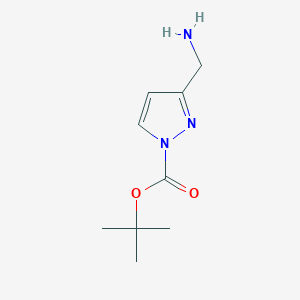
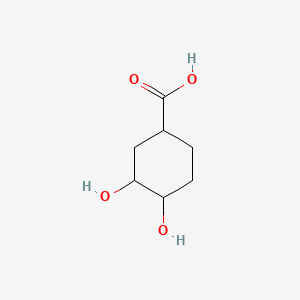
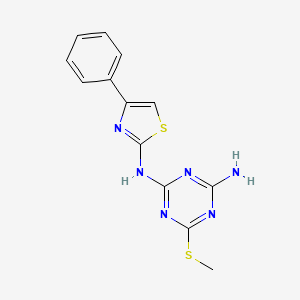
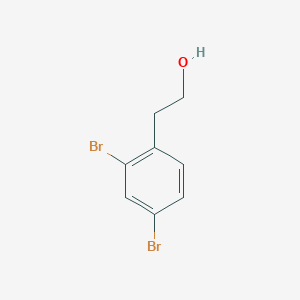
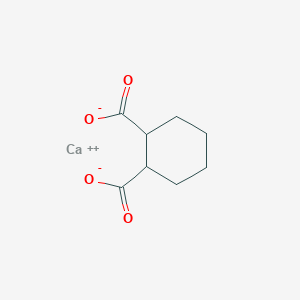
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
